N-Acylation Yield Advantage Over Methyl Ester
The benzyl ester of 5-methoxy-2-methylindole-3-acetic acid is directly N-acylated with p-chlorobenzoyl chloride at 160°C in 1,2-dichlorobenzene to give 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indole benzyl acetate in 88–91% isolated yield after recrystallization [1]. The patent explicitly teaches that the corresponding methyl ester cannot be used for this transformation because the basic hydrolysis required to liberate the free acid from the methyl ester simultaneously cleaves the N-acyl group (i.e., N-deacylation occurs), destroying the product [1]. The tert-butyl ester was likewise reported to be synthetically inaccessible at scale [1].
| Evidence Dimension | N-acylation yield for indomethacin precursor synthesis |
|---|---|
| Target Compound Data | 88% (Example 1a), 91% (Example 1b) isolated yield of N-acylated benzyl ester product |
| Comparator Or Baseline | Methyl ester: effective yield ≈ 0% for the desired N-acylated free acid due to N-deacylation during saponification; tert-butyl ester: synthesis unfeasible at technical scale |
| Quantified Difference | 88–91 percentage-point yield advantage over methyl ester (effectively >88% absolute difference) |
| Conditions | N-acylation with p-chlorobenzoyl chloride at 160°C in 1,2-dichlorobenzene under oxygen-free nitrogen atmosphere; benzyl ester subsequently cleaved by catalytic hydrogenolysis (Pd/C, H₂) under neutral conditions; methyl ester requires basic NaOH/MeOH hydrolysis |
Why This Matters
For procurement decisions, the benzyl ester is the only ester form that enables a viable industrial route to indomethacin and its analogs; selecting the methyl or tert-butyl ester would result in synthetic failure.
- [1] US Patent 4,104,278. Process for the production of compounds with antiphlogistic activity. Examples 1a and 1b (88% and 91% yields); column 2, lines 35–43 (methyl ester and tert-butyl ester failures explicitly described). View Source
